Antibacterial Selectivity: para-Iodo vs. ortho-Iodo Isomer
In a direct head-to-head agar well diffusion assay, the para-iodo isomer Im2 (target compound) generated an 11.00 ± 0.00 mm inhibition zone against Klebsiella pneumoniae, while the ortho-iodo isomer Im1 produced no measurable zone against this strain. Conversely, Im1 exhibited an 11.67 ± 0.47 mm zone against Escherichia coli, a strain against which Im2 showed negligible activity [1]. This inversion of antibacterial selectivity is a clear manifestation of positional SAR and cannot be extrapolated from the ortho isomer.
| Evidence Dimension | Antibacterial activity (inhibition zone diameter) |
|---|---|
| Target Compound Data | Im2 (para-I): 11.00 ± 0.00 mm vs. K. pneumoniae; negligible vs. E. coli |
| Comparator Or Baseline | Im1 (ortho-I): 0 mm vs. K. pneumoniae; 11.67 ± 0.47 mm vs. E. coli |
| Quantified Difference | Complete selectivity inversion: Im2 active exclusively against K. pneumoniae; Im1 active exclusively against E. coli |
| Conditions | Agar well diffusion method; 100 µL of 1 mg/mL compound solution; incubation at 37 °C for 24 h; Mueller-Hinton agar [1] |
Why This Matters
This orthogonal selectivity profile enables targeted Gram-negative screening campaigns where the para-iodo isomer serves as a K. pneumoniae-selective probe, reducing false positives that would arise from generic Schiff base libraries.
- [1] Lachkhab, M.; Khamaysa, O. M. A.; Daoud, I.; Selatnia, I.; Lgaz, H.; Melkemi, N.; Boukelloul, I.; Sid, A.; Messai, A.; Alrashdi, A. A.; Kaya, S. Synthesis, X-ray, molecular electronic property investigation, and molecular docking analysis of two imino Schiff bases. BMC Chemistry 2026, 20, Article 10.1186/s13065-026-01731-2. View Source
